molecular formula C10H13ClN2O B8178740 3-Amino-1-benzoyl-azetidine HCl

3-Amino-1-benzoyl-azetidine HCl

Cat. No.: B8178740
M. Wt: 212.67 g/mol
InChI Key: PFJMQRKOHSUTJG-UHFFFAOYSA-N
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Description

3-Amino-1-benzoyl-azetidine HCl (CAS: 887588-62-7) is an industrial-grade chemical compound distributed by CHEMLYTE SOLUTIONS CO., LTD. It is a benzoyl-substituted azetidine derivative with a purity of 99%, typically packaged in 25 kg cardboard drums. The compound is also referred to by its synonyms: 1-benzoylazetidin-3-amine and 3-Azetidinamine,1-benzoyl-(9CI).

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJMQRKOHSUTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzoyl-azetidine hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a benzoyl chloride derivative can lead to the formation of the desired azetidine ring . The reaction conditions often include the use of a base such as potassium carbonate and solvents like acetonitrile or methanol .

Industrial Production Methods

Industrial production of 3-Amino-1-benzoyl-azetidine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzoyl-azetidine hydrochloride can undergo various chemical reactions due to the presence of the azetidine ring and functional groups. These reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Comparison with Similar Compounds

Structural and Functional Context

  • Azetidine Core: Azetidine is a four-membered nitrogen-containing ring. Unlike larger heterocycles (e.g., piperidine or pyrrolidine), azetidine’s strained ring confers unique reactivity, often exploited in drug design for conformational restriction.

Comparison with Other HCl Salts

The evidence includes several HCl salts of pharmaceuticals, though none are direct structural analogs. Their properties highlight broader trends in HCl salt applications:

Compound Primary Use Key Features Reference
Ondansetron HCl Antiemetic (5-HT3 antagonist) Effective against postoperative nausea/vomiting (PONV); moderate side effects
Granisetron HCl Antiemetic (5-HT3 antagonist) Similar efficacy to ondansetron; slightly higher rescue medication needs
Palanosetron HCl Antiemetic (5-HT3 antagonist) Superior PONV control (72-hour window); fewer rescue medications required
Cefotiam HCl Cephalosporin antibiotic Broad-spectrum activity; risks include skin/respiratory allergies
Valacyclovir HCl Antiviral (herpes treatment) Prodrug of acyclovir; enhanced oral absorption


Key Observations:

  • Pharmacological Role: Unlike the above compounds, this compound lacks documented therapeutic use in the evidence, suggesting it may serve as a synthetic intermediate rather than an active pharmaceutical ingredient (API).
  • Safety Profile: Cefotiam HCl and antiemetics (e.g., ondansetron) have well-documented toxicity data (e.g., acute toxicity, allergenicity) , whereas safety data for this compound are absent in the evidence.

Comparison with Azetidine Derivatives

No azetidine-based analogs are explicitly mentioned in the evidence. However, azetidine derivatives in general:

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